molecular formula C15H20FNO3S B2488827 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2189434-86-2

4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2488827
CAS No.: 2189434-86-2
M. Wt: 313.39
InChI Key: RIQNMHHVLOHAFI-UHFFFAOYSA-N
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Description

4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is a synthetic organic compound that belongs to the thiazepane family Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazepane ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Introduction of the butanoyl group: This step may involve acylation reactions using butanoyl chloride or anhydride.

    Addition of the fluorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biological Activity: Investigation of its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for therapeutic applications.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their function and triggering specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane derivatives: Compounds with similar ring structures but different substituents.

    Fluorophenyl compounds: Molecules containing fluorophenyl groups with varying functional groups.

Uniqueness

4-butanoyl-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thiazepane or fluorophenyl derivatives.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-2-5-15(18)17-9-8-14(21(19,20)11-10-17)12-6-3-4-7-13(12)16/h3-4,6-7,14H,2,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNMHHVLOHAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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